8-(3-Fluorophenyl)-6-azaspiro[3.4]octane
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Overview
Description
8-(3-Fluorophenyl)-6-azaspiro[3.4]octane is a spirocyclic compound that features a unique structural motif, combining a spiro junction with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluorophenyl)-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as lithium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluorophenyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
8-(3-Fluorophenyl)-6-azaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 8-(3-Fluorophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This compound may inhibit or activate specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
3-(4-Fluorophenyl)thiophene: A compound with similar fluorophenyl substitution, used in materials science.
Spirocyclic oxindoles: Compounds with spiro junctions, used in medicinal chemistry.
Uniqueness
8-(3-Fluorophenyl)-6-azaspiro[3.4]octane is unique due to its specific spirocyclic structure combined with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H16FN |
---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
8-(3-fluorophenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H16FN/c14-11-4-1-3-10(7-11)12-8-15-9-13(12)5-2-6-13/h1,3-4,7,12,15H,2,5-6,8-9H2 |
InChI Key |
MVAIXKLNMWDQGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC(=CC=C3)F |
Origin of Product |
United States |
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